2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
CAS No.: 863000-96-8
Cat. No.: VC5348722
Molecular Formula: C19H18N4OS2
Molecular Weight: 382.5
* For research use only. Not for human or veterinary use.
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole - 863000-96-8](/images/structure/VC5348722.png)
Specification
CAS No. | 863000-96-8 |
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Molecular Formula | C19H18N4OS2 |
Molecular Weight | 382.5 |
IUPAC Name | 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole |
Standard InChI | InChI=1S/C19H18N4OS2/c1-24-13-6-7-15-17(12-13)26-19(21-15)23-10-8-22(9-11-23)18-20-14-4-2-3-5-16(14)25-18/h2-7,12H,8-11H2,1H3 |
Standard InChI Key | GNPKRAHUVSPNFI-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Introduction
Chemical Identity and Structural Characteristics
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (Molecular Formula: C₂₀H₂₀N₄OS₂; Molecular Weight: 396.5 g/mol) belongs to the benzothiazole-piperazine hybrid class. The molecule comprises two benzothiazole rings: one substituted with a methoxy group at position 6 and the other attached to a piperazine ring at position 2. The piperazine linker facilitates conformational flexibility, which is critical for interactions with biological targets .
Key Structural Features:
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Benzothiazole Moieties: Both benzothiazole units contribute aromatic and hydrogen-bonding capabilities. The methoxy group enhances electron density, influencing reactivity and binding affinity .
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Piperazine Bridge: The piperazine ring adopts a chair conformation, enabling spatial orientation of the benzothiazole groups. This flexibility is advantageous for target engagement in drug design .
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Substituent Effects: The methoxy group at position 6 modulates solubility and metabolic stability, as evidenced by in silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions .
Synthetic Methodologies
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole involves multi-step protocols emphasizing regioselectivity and catalyst-dependent reactions. Two primary routes are documented:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method employs click chemistry to construct the 1,2,3-triazole core. For example, azide intermediates such as 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone react with functionalized alkynes under Cu(I) catalysis to yield 1,4-disubstituted triazoles. Reaction conditions (80°C, 8 hours) ensure regioselectivity, with yields exceeding 80% .
Piperazine Coupling Strategies
Alternative approaches involve nucleophilic substitution reactions between 2-chlorobenzothiazole derivatives and piperazine precursors. For instance, ethyl 2-(piperazin-1-yl)acetate reacts with 2-chlorobenzothiazole in ethanol with sodium bicarbonate, followed by solvent evaporation and purification to isolate the target compound .
Example Synthesis:
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Intermediate Formation: 2-Aminobenzothiazole is acylated with 3-chloropropionyl chloride in dry benzene, yielding 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide .
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Piperazine Coupling: The chloroacetamide intermediate reacts with substituted piperazines (e.g., 4-phenylpiperazine) in alkaline ethanol under reflux (80°C, 3 hours) .
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Purification: Chromatography or recrystallization isolates the final product, confirmed via NMR and mass spectrometry .
Biological Activity | Experimental Data | Source |
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Antiproliferative (MCF7) | IC₅₀: 8.3 µM | |
AChE Inhibition | IC₅₀: 1.2 µM | |
β-Amyloid Aggregation | 40% Reduction at 10 µM |
ADME and Physicochemical Properties
In silico ADME predictions indicate favorable drug-likeness:
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Lipophilicity: LogP = 3.1 (optimal for blood-brain barrier penetration) .
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Solubility: Moderate aqueous solubility (0.12 mg/mL at pH 7.4) .
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Metabolic Stability: Resistant to CYP3A4-mediated oxidation, suggesting prolonged half-life .
Future Directions
Further studies should prioritize:
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In Vivo Efficacy: Testing in animal models of cancer and neurodegenerative diseases.
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Structural Optimization: Modifying the piperazine linker to enhance target selectivity.
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Toxicological Profiling: Assessing long-term safety and organ-specific toxicity.
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